molecular formula C16H19FN4O3S B2604316 N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide CAS No. 906155-05-3

N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide

Cat. No.: B2604316
CAS No.: 906155-05-3
M. Wt: 366.41
InChI Key: YZYZAPGCFKBWSL-UHFFFAOYSA-N
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Description

N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, a fluorobenzamide moiety, and a tert-butylcarbamoyl group, which collectively contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The tert-butylcarbamoyl group is introduced via carbamoylation reactions, often using tert-butyl isocyanate as a reagent. The final step involves the coupling of the oxadiazole intermediate with 4-fluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxadiazole ring and fluorobenzamide moiety enable it to bind to specific active sites, modulating the activity of target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, fluorobenzamide moiety, and tert-butylcarbamoyl group makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-16(2,3)19-12(22)9-25-15-21-20-13(24-15)8-18-14(23)10-4-6-11(17)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYZAPGCFKBWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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